molecular formula C28H20Cl2N2O4 B13894931 N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

Cat. No.: B13894931
M. Wt: 519.4 g/mol
InChI Key: BKAAQZGABWDEOR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by its complex structure, which includes a naphthalene ring, a quinoline moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with an appropriate nucleophile.

    Coupling with Naphthalene Carboxamide: The final step involves the coupling of the quinoline derivative with a naphthalene carboxamide under conditions that facilitate the formation of the amide bond, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators. The presence of the quinoline moiety suggests possible applications in the development of antimalarial drugs.

Medicine

Medicinal chemistry applications may include the investigation of this compound as a potential therapeutic agent for various diseases. Its structural features could be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure may impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide: This compound is unique due to its specific combination of functional groups and structural features.

    Other Carboxamides: Compounds with similar carboxamide structures but different substituents may exhibit different chemical and biological properties.

    Quinoline Derivatives: Compounds containing the quinoline moiety are often studied for their antimalarial and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of a dichlorophenyl group, a quinoline moiety, and a naphthalene carboxamide. This combination imparts distinct chemical reactivity and potential biological activity, making it a compound of interest in various fields of research.

Properties

Molecular Formula

C28H20Cl2N2O4

Molecular Weight

519.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide

InChI

InChI=1S/C28H20Cl2N2O4/c1-34-26-14-23-24(15-27(26)35-2)31-9-8-25(23)36-20-6-7-21-16(10-20)4-3-5-22(21)28(33)32-19-12-17(29)11-18(30)13-19/h3-15H,1-2H3,(H,32,33)

InChI Key

BKAAQZGABWDEOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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